molecular formula C26H25N5O6 B2386476 (Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534577-45-2

(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2386476
M. Wt: 503.515
InChI Key: LTDUHQDJVYFLAL-NFFVHWSESA-N
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Description

This compound appears to be a complex organic molecule that contains several functional groups. It has an ethyl group, an isobutyl group, a 2-methyl-3-nitrobenzoyl group, and a dipyridopyrimidine group. These groups are connected in a specific configuration to form the overall molecule.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group and the conditions under which these reactions are carried out.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule may have a complex three-dimensional structure.



Chemical Reactions Analysis

The types of chemical reactions this compound can undergo would be determined by its functional groups. For example, the nitro group could potentially be reduced to an amine, and the carbonyl groups could participate in various addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with pyridine and pyrimidine moieties have been synthesized and evaluated for their biological activities. For example, a study on the synthesis of ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their derivatives demonstrated potential in vitro antitumor activity against several human tumor cell lines. These compounds exhibit specificity towards particular cell lines at doses lower than cisplatin, suggesting their potential as antitumor agents (Klimova et al., 2012).

Potential DNA Intercalators

Research has been conducted on heterocycles formed from reactions involving aryl bis-isothiocyanates, indicating the potential of these compounds as DNA intercalators. This suggests their utility in studying DNA interactions and possibly as therapeutic agents (Ebrahimlo & Khalafy, 2008).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Another study explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized through interactions with various reagents, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Mohamed, 2021).

Anticancer Activity

The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent anticancer activity against a colon human cancer cell line. This highlights the potential of pyrimidine derivatives in the development of new anticancer drugs (Abdel-Motaal et al., 2020).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, or exploring its potential uses in fields like medicine or materials science.


Please note that this is a general analysis based on the structure of the molecule. For a more detailed and accurate analysis, specific studies or data on this exact compound would be needed.


properties

IUPAC Name

ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O6/c1-5-37-26(34)19-13-18-22(27-21-11-6-7-12-29(21)25(18)33)30(14-15(2)3)23(19)28-24(32)17-9-8-10-20(16(17)4)31(35)36/h6-13,15H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUHQDJVYFLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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